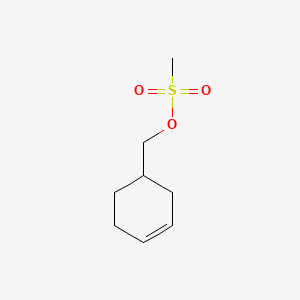

3-Cyclohexene-1-methanol Methanesulfonate

Description

Contextualization of Alkyl Methanesulfonates as Strategic Electrophiles in Modern Organic Synthesis

In organic synthesis, many reactions involve the interaction between an electron-rich species, a nucleophile, and an electron-deficient species, an electrophile. pitt.edu Alcohols are common organic compounds but are generally poor substrates for direct nucleophilic substitution reactions because the hydroxyl group (-OH) is a strong base and, consequently, a poor leaving group. masterorganicchemistry.comchemistrysteps.com To enhance their reactivity, alcohols are often converted into derivatives with better leaving groups.

Alkyl methanesulfonates, commonly known as mesylates, are a prime example of such derivatives. chemistrysteps.com By reacting an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, the hydroxyl group is transformed into a methanesulfonate (B1217627) (-OMs) group. masterorganicchemistry.comperiodicchemistry.com This sulfonate ester is an excellent leaving group because its corresponding anion, the methanesulfonate ion, is a very weak base, stabilized by the delocalization of its negative charge across the three oxygen atoms through resonance. chemistrysteps.comperiodicchemistry.com This conversion turns the carbon atom attached to the oxygen into a potent electrophilic center, readily susceptible to attack by a wide range of nucleophiles in SN2 reactions. pitt.edulibretexts.org The use of sulfonate esters like mesylates is a cornerstone strategy for activating alcohols toward substitution and is considered indispensable for many preparative and mechanistic studies in organic chemistry. nih.gov

Elucidation of the Structural Characteristics of 3-Cyclohexene-1-methanol (B142571) Methanesulfonate Relevant to its Reactivity

The reactivity of 3-Cyclohexene-1-methanol Methanesulfonate is a direct consequence of its molecular architecture. Its key structural features include a primary methanesulfonate group attached to a cyclohexene (B86901) ring via a methylene (B1212753) bridge.

The primary nature of the methanesulfonate is significant. The carbon atom bonded to the sulfonate group is relatively unhindered, making it an excellent substrate for SN2 reactions, where the nucleophile attacks from the backside of the leaving group. pitt.edu The compound's structure contains two main functional components: the electrophilic methanesulfonate group and the nucleophilic carbon-carbon double bond within the cyclohexene ring. This bifunctionality allows for a range of potential chemical transformations. The double bond can participate in various addition reactions, while the mesylate provides a site for nucleophilic substitution. The spatial relationship between these two groups can also influence reactivity, potentially leading to intramolecular reactions under certain conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | cyclohex-3-en-1-ylmethyl methanesulfonate nih.gov |

| Molecular Formula | C₈H₁₄O₃S nih.gov |

| Molecular Weight | 190.26 g/mol nih.gov |

| CAS Number | 108541-48-6 nih.gov |

This table is interactive. Click on the headers to sort.

Historical and Contemporary Academic Interest in Unsaturated Alcohols and Their Derivatives as Synthetic Building Blocks

Unsaturated alcohols, which contain both a hydroxyl group and at least one carbon-carbon double or triple bond, are highly valued building blocks in organic synthesis. mdpi.comnih.gov Their academic interest is rooted in the versatile reactivity of their two distinct functional groups. This dual functionality allows them to be elaborated into a wide array of more complex structures, making them key intermediates in the synthesis of natural products and pharmaceuticals. nih.govrug.nlacs.org

The derivatization of the hydroxyl group in unsaturated alcohols is a common and powerful strategy. libretexts.orgnih.govresearchgate.net Converting the alcohol to a better leaving group, such as a methanesulfonate, unlocks its potential for substitution reactions, while the double bond can be used for other transformations like epoxidation, dihydroxylation, or metathesis. mdpi.com This approach has been applied in the synthesis of complex molecules where the unsaturated portion of the molecule is carried through several synthetic steps before being transformed. nih.govacs.org For instance, the precursor alcohol, 3-cyclohexene-1-methanol, is a known constituent of essential oils and has been used in the synthesis of polymers. sigmaaldrich.comchemicalbook.com The ability to selectively react one functional group in the presence of the other is a central theme in modern organic synthesis, and unsaturated alcohol derivatives are excellent platforms for demonstrating this principle.

Overview of Research Domains Investigating this compound

Research involving this compound has appeared in distinct scientific domains, primarily leveraging its role as a reactive intermediate.

One significant area of application is in pharmaceutical synthesis. The compound is explicitly mentioned as a reactant used in the preparation of Cinitapride. pharmaffiliates.com Cinitapride is a gastroprokinetic agent, and the synthesis involves using the methanesulfonate as an electrophile to alkylate an amine, demonstrating its practical utility in constructing drug molecules. pharmaffiliates.com

Furthermore, the compound, identified by its IUPAC name cyclohex-3-en-1-ylmethyl methanesulfonate, has been cited in patent literature related to medicinal chemistry. One patent describes its use in the context of developing novel compounds intended to increase the expression of the Klotho gene, suggesting a role in research targeting age-related diseases or cellular senescence. chiralen.com

The precursor alcohol, 3-cyclohexene-1-methanol, has been employed in materials science for the synthesis of novel epoxy end-functionalized polystyrene macromonomers. sigmaaldrich.com This highlights the potential for its derivatives, including the methanesulfonate, to be explored as intermediates in the development of new polymers and materials where functionalized cyclohexene moieties are desired.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Cyclohexene-1-methanol |

| Cinitapride |

| Methanesulfonyl chloride |

| p-Toluenesulfonyl chloride |

| Trifluoromethanesulfonyl chloride |

| Benzoyl chloride |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-3-en-1-ylmethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPKJZBPDGBVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclohexene 1 Methanol Methanesulfonate

Direct Mesylation Pathways from 3-Cyclohexene-1-methanol (B142571)

The conversion of 3-cyclohexene-1-methanol to its corresponding methanesulfonate (B1217627) ester is a direct process involving the reaction of the alcohol with a suitable methanesulfonylating agent. This transformation is crucial as it converts the hydroxyl group, a poor leaving group, into a mesylate group, which is an excellent leaving group in nucleophilic substitution and elimination reactions.

Conventional Protocols Employing Methanesulfonyl Chloride

The most common and straightforward method for the synthesis of 3-cyclohexene-1-methanol methanesulfonate is the reaction of 3-cyclohexene-1-methanol with methanesulfonyl chloride (MsCl). This reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM), at reduced temperatures to control the exothermic nature of the reaction.

A general and widely applicable procedure involves dissolving the alcohol in dichloromethane and adding a stoichiometric excess of a tertiary amine base. The mixture is then cooled, typically to 0°C, before the dropwise addition of methanesulfonyl chloride. The reaction is usually rapid and is often stirred for a short period after the addition is complete to ensure full conversion.

C₆H₉CH₂OH + CH₃SO₂Cl → C₆H₉CH₂OSO₂CH₃ + HCl

The hydrochloric acid generated during the reaction is neutralized by the base present in the reaction mixture.

Role of Stoichiometric and Catalytic Bases in Mesylate Formation

The presence of a base is critical in the mesylation of alcohols. The base serves two primary purposes: to neutralize the hydrochloric acid byproduct of the reaction and to facilitate the deprotonation of the alcohol, thereby increasing its nucleophilicity. Tertiary amines, such as triethylamine (Et₃N) and pyridine, are commonly employed for this purpose due to their non-nucleophilic nature, which prevents them from competing with the alcohol in reacting with the methanesulfonyl chloride.

Typically, a stoichiometric amount or a slight excess of the base relative to the methanesulfonyl chloride is used to ensure complete neutralization of the acid. The choice of base can sometimes influence the reaction rate and selectivity, although for primary alcohols like 3-cyclohexene-1-methanol, triethylamine is a standard and effective choice.

Stereochemical Implications in the Formation of the Methanesulfonate Ester

A significant advantage of the mesylation reaction is that it proceeds with retention of configuration at the stereocenter of the alcohol. In the case of 3-cyclohexene-1-methanol, the carbon atom to which the hydroxymethyl group is attached is a stereocenter. During the reaction with methanesulfonyl chloride, the oxygen atom of the alcohol acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. The carbon-oxygen bond of the alcohol remains intact throughout the process.

This retention of stereochemistry is a key feature of this transformation, making it a valuable tool in stereoselective synthesis where the configuration of a chiral alcohol needs to be preserved in the subsequent product.

Precursor Synthesis of 3-Cyclohexene-1-methanol

The availability of the starting material, 3-cyclohexene-1-methanol, is a prerequisite for the synthesis of its methanesulfonate derivative. This unsaturated alcohol can be prepared through various synthetic routes, often starting from readily available cyclohexene (B86901) derivatives.

Methodologies from Cyclohexene Derivatives

A prominent and efficient method for the synthesis of the 3-cyclohexene-1-methanol scaffold is the Diels-Alder reaction. This [4+2] cycloaddition reaction typically involves the reaction of a conjugated diene with a dienophile. For the synthesis of 3-cyclohexene-1-carboxaldehyde, a direct precursor to 3-cyclohexene-1-methanol, the reaction between 1,3-butadiene (the diene) and acrolein (the dienophile) is employed.

This reaction forms the six-membered ring of the cyclohexene system and introduces the aldehyde functionality at the desired position. The reaction is often carried out at elevated temperatures and pressures to achieve good yields. Catalysts can also be employed to facilitate the reaction under milder conditions.

The resulting 3-cyclohexene-1-carboxaldehyde can then be selectively reduced to the corresponding primary alcohol, 3-cyclohexene-1-methanol.

Functional Group Interconversions Leading to the Alcohol Moiety

The transformation of the aldehyde group in 3-cyclohexene-1-carboxaldehyde to the primary alcohol in 3-cyclohexene-1-methanol is a standard functional group interconversion. This reduction can be effectively achieved using a variety of reducing agents.

Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for reducing aldehydes and ketones in the presence of other functional groups, such as the alkene in the cyclohexene ring. The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) at room temperature or below. The borohydride reagent delivers a hydride ion to the electrophilic carbonyl carbon of the aldehyde, which, upon workup with water or a mild acid, yields the primary alcohol.

The general scheme for this two-step synthesis of 3-cyclohexene-1-methanol is presented below:

Step 1: Diels-Alder Reaction 1,3-Butadiene + Acrolein → 3-Cyclohexene-1-carboxaldehyde

Advanced Synthetic Strategies for Enantiomerically Enriched this compound

The synthesis of enantiomerically enriched this compound hinges on the preparation of its optically active precursor, 3-Cyclohexene-1-methanol. Advanced synthetic methodologies focus on establishing the stereocenter on the cyclohexene ring with high levels of control and efficiency. These strategies are critical as the biological and chemical properties of chiral molecules can vary significantly between enantiomers.

Asymmetric Construction of the Chiral Cyclohexene-1-methanol Scaffold

The stereocontrolled formation of complex molecules with multiple adjacent stereogenic centers is a significant challenge in modern organic chemistry. nih.gov Organocatalytic domino or cascade reactions have emerged as a powerful strategy for constructing complex molecular frameworks from simple, readily available precursors. nih.gov These methods are integral to creating chiral cyclohexane (B81311) derivatives, which are common structural features in many natural products and bioactive compounds. nih.gov

One advanced approach involves the use of a chiral interlocking auxiliary, which can direct the orientation of a macrocycle on an axle to form mechanically planar chiral rotaxanes, demonstrating a high degree of spatial control. nih.gov Another powerful technique is the use of chiral phosphoric acid catalysts to facilitate enantioselective macrocyclization, which has been successful in generating planar-chiral macrocycles with high enantioselectivities. rsc.org Furthermore, the development of DNA-based hybrid catalysts, which utilize the inherent chirality of a DNA scaffold, has shown high enantioselectivity in various bond-forming reactions, expanding the toolbox for asymmetric catalysis. mdpi.com

These organocatalytic and scaffold-based strategies, while not always directly applied to 3-Cyclohexene-1-methanol itself, represent the forefront of asymmetric synthesis and provide established principles for the enantioselective construction of the required chiral cyclohexene scaffold.

Chiral Auxiliary Approaches in Precursor Synthesis

A widely employed strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. This molecule attaches to a prochiral substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically pure product. This approach is highly effective for synthesizing optically active compounds in a time-efficient manner.

A pertinent example is the asymmetric synthesis of optically active 3-cyclohexene-1-carboxylic acid, a close structural analog and potential precursor to 3-cyclohexene-1-methanol. This has been achieved through a TiCl4-catalyzed diastereoselective Diels-Alder reaction where a lactic acid ester serves as a chiral auxiliary. tib.eu The auxiliary effectively controls the facial selectivity of the cycloaddition, and it can be conveniently removed by washing with water. tib.eu

Various chiral auxiliaries are available, each with specific applications and advantages. Common examples include ephedrine derivatives, oxazolidinones, and menthols. Pseudoephenamine, for instance, is a versatile chiral auxiliary known for its remarkable stereocontrol in alkylation reactions, including those that form challenging quaternary carbon centers. nih.gov

| Chiral Auxiliary Group | Example(s) | Typical Application |

| Amino Alcohols | Pseudoephedrine, Pseudoephenamine | Asymmetric alkylation for synthesis of optically active carboxylic acids. nih.gov |

| Oxazolidinones | (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Aldol reactions, alkylations, and acylations. |

| Lactic Acid Esters | Ethyl L-lactate | Diastereoselective Diels-Alder reactions. tib.eu |

| Terpenes | (-)-Menthol | Used to resolve racemic mixtures or as a chiral directing group. |

| Sulfinamide | (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines. |

Biocatalytic Routes to Enantiopure 3-Cyclohexene-1-methanol (Indirect Relevance)

Biocatalysis offers an environmentally favorable alternative to traditional chemical synthesis for producing enantiomerically pure compounds. researchgate.net Enzymes operate under mild conditions and exhibit high selectivity, making them ideal for chiral syntheses. While direct enzymatic synthesis of the target molecule may not be established, biocatalytic resolution of a racemic mixture of the precursor, 3-cyclohexene-1-methanol, is a highly relevant and powerful indirect strategy. researchgate.net

In a typical kinetic resolution, an enzyme, often a lipase, selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. This process results in a mixture of an enantiopure ester and the unreacted, enantiopure alcohol, which can then be separated by standard chromatographic techniques. Obtaining enantiomerically pure substances is of significant industrial interest, and biocatalysis using lipases is a versatile and prominent methodology for achieving this. researchgate.net

| Enzyme Class | Example | Application in Asymmetric Synthesis |

| Lipases | Candida antarctica Lipase A (CALA) | Kinetic resolution of racemic alcohols and amines; transesterification. researchgate.net |

| Aspartase | Bacillus sp. YM55-1 Aspartase | Redesigned enzymes can catalyze asymmetric addition of ammonia to acrylates to form β-amino acids. researchgate.net |

| Transaminases | ω-Transaminase | Enzymatic synthesis of chiral amines, such as intermediates for pharmaceuticals. researchgate.net |

Optimization and Scalability Considerations in Laboratory Synthesis

The successful transition of a synthetic procedure from a research setting to a larger scale requires careful optimization of multiple reaction parameters. The goal is to maximize yield, purity, and efficiency while minimizing cost, waste, and reaction time.

Key factors for the synthesis of this compound and its precursors include the choice of solvent, catalyst, and reaction conditions. For instance, studies on related syntheses, such as Claisen-Schmidt condensations, have shown that solvent systems can be crucial; a combination of methanol and cyclohexane significantly increased reaction yields compared to methanol alone. mdpi.com The choice of base can also have a dramatic impact, with sodium carbonate proving more effective than other inorganic bases in certain ultrasonic-mediated reactions. mdpi.com

| Parameter | Consideration for Optimization | Example/Impact |

| Solvent System | Solubility of reactants and catalysts; impact on reaction rate and selectivity. | A cyclohexane-methanol mixture improved yields in dinitrochalcone synthesis compared to pure methanol. mdpi.com |

| Catalyst | Loading, activity, and stability. | A low loading (1 mol%) of a chiral organocatalyst was effective in a multi-step reaction. nih.gov |

| Base/Acid | Strength, solubility, and stoichiometry. | Na2CO3 provided optimal yields over other bases in an ultrasound-assisted condensation. mdpi.com |

| Energy Input | Temperature, pressure, and method (e.g., thermal, ultrasound). | Ultrasound irradiation reduced reaction times and improved efficiency. mdpi.com |

| Purification | Method (e.g., chromatography, recrystallization, distillation). | Recrystallization from a solvent pair (dichloromethane/n-hexane) was used for product purification. mdpi.com |

| Scalability | Robustness of the reaction to changes in scale. | Organocatalytic methods can often be scaled up without loss of efficiency. nih.gov |

Reactivity and Mechanistic Investigations of 3 Cyclohexene 1 Methanol Methanesulfonate

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of 3-Cyclohexene-1-methanol (B142571) Methanesulfonate (B1217627) can proceed through different mechanisms, largely dependent on the reaction conditions and the nature of the nucleophile.

SN1 Mechanisms and Carbocation Intermediates

The SN1 (Substitution Nucleophilic Unimolecular) reaction pathway involves a two-step mechanism. numberanalytics.com The initial and rate-determining step is the departure of the methanesulfonate leaving group to form a carbocation intermediate. numberanalytics.commasterorganicchemistry.com The stability of this carbocation is a critical factor influencing the reaction rate. numberanalytics.com In the case of 3-Cyclohexene-1-methanol Methanesulfonate, the departure of the mesylate group would initially form a primary carbocation. However, primary carbocations are generally unstable. libretexts.org

The formation of a carbocation intermediate is central to the SN1 mechanism. masterorganicchemistry.comlibretexts.org This intermediate is sp2 hybridized and has a trigonal planar geometry. libretexts.org The stability of the carbocation can be influenced by factors such as hyperconjugation and resonance. numberanalytics.compearson.com For instance, the carbocation formed from a similar compound, 3-bromo-1-methylcyclohexene, is stabilized by resonance with the adjacent double bond. pearson.com It is plausible that a similar resonance stabilization could occur in the carbocation derived from this compound.

Carbocation intermediates are also susceptible to rearrangements, such as hydride or alkyl shifts, to form more stable carbocations. pearson.comchemistrysteps.com For example, a secondary carbocation can rearrange to a more stable tertiary carbocation. pearson.com The presence of a carbocation intermediate means that the nucleophile can attack from either face of the planar carbocation, which can lead to a mixture of stereoisomers (racemization). masterorganicchemistry.comlibretexts.org

SN2 Mechanisms and Inversion of Configuration

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. masterorganicchemistry.com A key characteristic of the SN2 reaction is the inversion of configuration at the chiral center, often referred to as Walden inversion. masterorganicchemistry.comkhanacademy.org This occurs because the nucleophile attacks from the side opposite to the leaving group (backside attack). masterorganicchemistry.com

The rate of an SN2 reaction is sensitive to steric hindrance. masterorganicchemistry.com Therefore, SN2 reactions are fastest for primary and methyl substrates and slowest for tertiary substrates. masterorganicchemistry.com Given that this compound is a primary substrate, it is a good candidate for undergoing SN2 reactions. In a hypothetical SN2 reaction, a nucleophile would attack the carbon bearing the methanesulfonate group, leading to the displacement of the mesylate and an inversion of the stereochemistry at that carbon. A sequence of two SN2 reactions can result in a retention of the original configuration. youtube.com

Competitive Substitution Reactions with Various Nucleophiles

This compound can react with a variety of nucleophiles, leading to different substitution products. The competition between different reaction pathways (e.g., SN1 vs. SN2) and the nature of the product formed will depend on the specific nucleophile used and the reaction conditions. For example, in the synthesis of related cyclohexyl compounds, nucleophilic displacement of a mesylate was achieved using benzyl (B1604629) mercaptan. nih.gov

Table 1: Hypothetical Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Major Product | Predominant Mechanism |

| Azide (B81097) | Sodium Azide (NaN₃) | 4-(azidomethyl)cyclohex-1-ene | SN2 |

| Cyanide | Sodium Cyanide (NaCN) | (cyclohex-3-en-1-yl)acetonitrile | SN2 |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | (cyclohex-3-en-1-yl)methanol | SN1/SN2 |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(phenylthiomethyl)cyclohex-1-ene | SN2 |

This table presents hypothetical outcomes based on general principles of organic reactivity.

Elimination Reactions

In addition to substitution, this compound can also undergo elimination reactions, where a molecule of methanesulfonic acid is removed to form a new double bond.

E1 Mechanisms and Regioselectivity (Zaitsev's Rule)

The E1 (Elimination Unimolecular) reaction proceeds through a two-step mechanism, sharing the same initial step as the SN1 reaction: the formation of a carbocation intermediate. libretexts.orgopenstax.org This step is the rate-determining step. saskoer.ca In the second step, a base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org

E1 reactions are often in competition with SN1 reactions, especially when a weak nucleophile/weak base is used and the reaction is heated. masterorganicchemistry.comchemistrysteps.com

Regioselectivity (Zaitsev's Rule): When there is more than one possible position for the new double bond, the regioselectivity of the E1 reaction is generally governed by Zaitsev's rule. libretexts.orgmasterorganicchemistry.com This rule states that the major product will be the more substituted, and therefore more stable, alkene. libretexts.orgmasterorganicchemistry.comyoutube.com For the carbocation derived from this compound, elimination could potentially lead to the formation of different diene products. According to Zaitsev's rule, the thermodynamically most stable conjugated diene would be expected to be the major product. libretexts.orgsaskoer.cayoutube.com

Table 2: Potential E1 Elimination Products from a Rearranged Carbocation

| Product Name | Structure | Alkene Substitution | Stability |

| 1,3-Cyclohexadiene | Conjugated Diene | Disubstituted | More Stable (Major Product) |

| 1,4-Cyclohexadiene | Isolated Diene | Disubstituted | Less Stable (Minor Product) |

This table illustrates the application of Zaitsev's rule to the potential elimination products, assuming a carbocation rearrangement allows for their formation.

E2 Mechanisms and Stereochemical Requirements

The bimolecular elimination (E2) reaction of cyclohexyl systems, including this compound, is subject to stringent stereochemical demands. libretexts.org For the E2 mechanism to proceed, a concerted process wherein a base removes a proton while the leaving group departs, the beta-hydrogen and the leaving group must be oriented in an anti-periplanar (or anti-coplanar) fashion. masterorganicchemistry.comfiveable.me In the context of the cyclohexane (B81311) chair conformation, this translates to a rigid requirement for both the hydrogen atom and the leaving group to occupy axial positions simultaneously, a configuration known as trans-diaxial. fiveable.mechemistrysteps.com

If the methanesulfonate group (-OMs) on the CH₂ substituent is in a conformation that places it axial-like relative to a beta-hydrogen on the ring, elimination can occur. However, the flexibility of the CH₂ linker and the conformational equilibrium of the cyclohexene (B86901) ring itself influence the accessibility of this required geometry. The rate of an E2 reaction on a cyclohexane derivative is critically dependent on the stability of the chair conformation that meets this trans-diaxial requirement. chemistrysteps.com Conformations that place bulky groups in axial positions are energetically unfavorable, which can significantly slow down or inhibit the E2 pathway. libretexts.org Therefore, the elimination of this compound is only possible from a conformation where a beta-hydrogen and the methanesulfonate group can achieve a 180° dihedral angle. chemistrysteps.com

Competition between Substitution and Elimination Processes

As a primary methanesulfonate, this compound is a substrate where bimolecular substitution (Sₙ2) and bimolecular elimination (E2) are competing pathways. masterorganicchemistry.com The outcome of the reaction is heavily influenced by the nature of the nucleophile/base, the solvent, and the temperature. libretexts.org

Nature of the Base/Nucleophile: Strong, sterically hindered bases, such as potassium tert-butoxide (KOtBu), favor the E2 pathway because their bulkiness impedes them from acting as nucleophiles in a backside attack required for Sₙ2. libretexts.org Conversely, strong, unhindered bases that are also good nucleophiles (e.g., hydroxide or ethoxide) can lead to a mixture of both Sₙ2 and E2 products. libretexts.org Weak bases that are good nucleophiles will primarily result in Sₙ2 products. libretexts.org

Solvent: The use of polar aprotic solvents can favor Sₙ2 reactions. Polar protic solvents, like water or ethanol (B145695), can solvate the nucleophile, potentially reducing its nucleophilicity and slowing down the Sₙ2 reaction, which can, in turn, increase the proportion of the E2 product. nih.govyoutube.com

Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures. libretexts.org

The competition can be summarized as follows:

| Factor | Favors Sₙ2 (Substitution) | Favors E2 (Elimination) |

| Base/Nucleophile | Good nucleophile, weak base | Strong, sterically hindered base |

| Substrate | Primary (like the subject compound) | Tertiary > Secondary > Primary |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Polar protic (e.g., Ethanol) |

| Temperature | Lower temperatures | Higher temperatures |

Base-Mediated Elimination Specificities

When elimination does occur, the regiochemical outcome—which of the possible alkenes is formed—is dictated by the nature of the base and the stereochemical constraints of the substrate. chemistrysteps.com

Zaitsev's Rule: With a strong, non-bulky base such as sodium ethoxide or potassium hydroxide, the major product is typically the more substituted, and therefore more thermodynamically stable, alkene. wizeprep.compressbooks.pub This is known as the Zaitsev product. For this compound, this would involve the removal of a proton from a carbon within the ring.

Hofmann's Rule: When a sterically hindered (bulky) base like potassium tert-butoxide is used, the major product is often the least substituted alkene, known as the Hofmann product. wizeprep.comlibretexts.org The bulky base preferentially abstracts the most sterically accessible proton, which is often a primary proton if available.

However, in cyclic systems, the stereoelectronic requirement for a trans-diaxial arrangement can override these general rules. libretexts.orgchemistrysteps.com If the only beta-hydrogen that is anti-periplanar to the leaving group leads to the formation of the less substituted alkene, then that will be the exclusive product, even with a non-bulky base. libretexts.org

Electrophilic Additions to the Cyclohexene Double Bond

The cyclohexene ring in this compound readily undergoes electrophilic addition reactions, where the π bond acts as a nucleophile. libretexts.org

Regiochemical and Stereochemical Outcomes of Addition Reactions

The stereochemistry of electrophilic addition is a key feature. For instance, the addition of halogens like bromine (Br₂) proceeds via a cyclic halonium ion intermediate (a bromonium ion). chemistrysteps.com This intermediate is then attacked by a nucleophile (e.g., a bromide ion) from the opposite face in an Sₙ2-like manner. masterorganicchemistry.com This mechanism results in the exclusive formation of the anti-addition product, where the two new substituents are on opposite sides of the ring. chemistrysteps.comchemtube3d.com

The regiochemistry of the addition becomes relevant when an unsymmetrical reagent is added, such as in halohydrin formation (reaction with X₂ in water). libretexts.org After the initial formation of the bridged halonium ion, the water molecule, acting as a nucleophile, will attack one of the carbons of the ring. masterorganicchemistry.com This attack preferentially occurs at the more substituted carbon, as it can better stabilize the partial positive charge in the transition state. chemistrysteps.commasterorganicchemistry.com This outcome is consistent with Markovnikov's rule. wikipedia.org

| Reaction | Reagent | Intermediate | Stereochemistry | Regiochemistry |

| Halogenation | Br₂ in CCl₄ | Cyclic Bromonium Ion | Anti-addition | Not applicable |

| Halohydrin Formation | Br₂ in H₂O | Cyclic Bromonium Ion | Anti-addition | Markovnikov (OH on more substituted C) |

| Hydrohalogenation | HBr | Carbocation* | Syn and Anti | Markovnikov (Br on more substituted C) |

*Note: While many halogen additions proceed via bridged ions, the addition of HBr can proceed through a carbocation, potentially leading to a mix of stereoisomers. libretexts.org

Tandem Reactions Involving Both the Methanesulfonate and the Alkene Functionalities

The presence of both a reactive double bond and a good leaving group within the same molecule allows for the possibility of tandem or intramolecular reactions. An electrophilic attack on the alkene can initiate a process that is terminated by an intramolecular nucleophilic attack involving the methanesulfonate group or its precursor alcohol.

For example, if the compound is treated with an electrophile (E⁺), it could add to the double bond to form an intermediate. If this intermediate has a positive charge, one of the oxygen atoms of the methanesulfonate group, acting as an internal nucleophile, could attack to form a new bicyclic ether structure. This type of reaction, where two functional groups in the same molecule react with each other, is often favored due to the proximity of the reacting centers (an entropically favorable process). The specific outcome would depend on the reaction conditions and the nature of the electrophile.

Rearrangement Processes

Carbocation rearrangements, particularly Wagner-Meerwein shifts, are a possibility in reactions involving this compound under conditions that generate a carbocation intermediate. libretexts.orghiralalpaulcollege.ac.in Such intermediates can be formed during Sₙ1/E1 reactions (though less likely for a primary substrate) or during certain electrophilic additions to the alkene. libretexts.orglibretexts.org

A Wagner-Meerwein rearrangement is a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center to generate a more stable carbocation. wikipedia.orgyoutube.com For example, if an electrophilic addition to the double bond of this compound were to generate a secondary carbocation on the ring, a hydride shift could occur to form a more stable tertiary carbocation, if such a position is available. The driving force for this process is always the formation of a more stable carbocationic species. hiralalpaulcollege.ac.in These rearrangements are common in terpene chemistry and can lead to significant changes in the carbon skeleton of the molecule. libretexts.org

Carbocation Rearrangements in SN1/E1 Pathways

In solvolytic reactions, which typically proceed via SN1 and E1 mechanisms, the rate-determining step is the formation of a carbocation intermediate. For this compound, the departure of the methanesulfonate (mesylate) group leads to the formation of a primary carbocation. Primary carbocations are inherently unstable and prone to rearrangement to more stable secondary or tertiary carbocations.

However, the reactivity of this specific substrate is dominated by the phenomenon of anchimeric assistance (also known as neighboring group participation). dalalinstitute.comgpi.ac.inwikipedia.org The π-electrons of the cyclohexene double bond can participate in the ionization step, leading to the formation of a non-classical carbocation. nih.govresearcher.liferesearchgate.net This participation involves the overlap of the p-orbitals of the double bond with the developing p-orbital of the carbocationic center. This interaction delocalizes the positive charge and significantly stabilizes the transition state, leading to a substantial rate enhancement compared to its saturated analogue, cyclohexanemethanol (B47985) methanesulfonate. dalalinstitute.comgpi.ac.in

The initial carbocation formed is not a simple primary carbocation but rather a bridged, non-classical cation, which can be represented as a resonance hybrid of several contributing structures. This intermediate is more stable than a simple primary carbocation and its formation is therefore kinetically favored.

The intervention of this non-classical cation dictates the stereochemical and regiochemical outcome of the reaction. Nucleophilic attack can occur at several positions, leading to a mixture of products. For instance, in a similar system, the solvolysis of 3-bromo-1-methylcyclohexene in ethanol leads to the formation of two products, resulting from the attack of the nucleophile on the rearranged carbocation. scribd.com This highlights the propensity of such systems to undergo rearrangements to achieve greater stability.

Cyclohexene Ring Transformations and Contractions (e.g., to Cyclopentane)

The formation of the non-classical carbocation intermediate in the solvolysis of this compound can also lead to significant skeletal rearrangements, including ring transformations. The participation of the double bond can result in the formation of bicyclic structures. Specifically, the interaction of the homoallylic double bond with the carbocation center can lead to the formation of a bicyclo[3.1.0]hexane system. rsc.orgnsf.govd-nb.inforesearchgate.net

This process can be viewed as an intramolecular cyclization where the π-bond acts as an internal nucleophile, attacking the electrophilic carbocation center. The resulting bicyclic cation can then be trapped by a nucleophile (the solvent in solvolysis) to yield stable bicyclic products. This type of transformation represents a ring contraction in the sense that the six-membered ring is converted into a bicyclic system containing a five-membered ring fused to a three-membered ring. While not a direct contraction to a simple cyclopentane (B165970) ring, it is a significant and characteristic transformation for this type of substrate.

Studies on related systems have shown that the formation of such bicyclic compounds is a common outcome in the solvolysis of cyclohexenylcarbinyl derivatives. The exact product distribution will depend on the reaction conditions, including the solvent and the nature of the sulfonate ester.

Comparative Reactivity Studies with Other Sulfonate Esters (e.g., Tosylates, Trifluoromethanesulfonates)

The rate of SN1/E1 reactions is highly dependent on the nature of the leaving group. Sulfonate esters are excellent leaving groups because their corresponding anions are highly stabilized by resonance. The reactivity of different sulfonate esters of 3-Cyclohexene-1-methanol would be expected to follow the established trend of leaving group ability.

A comparison of the most common sulfonate esters reveals the following order of reactivity:

Trifluoromethanesulfonates (Triflates) > Tosylates > Mesylates

This trend is directly related to the stability of the departing anion. The triflate anion is exceptionally stable due to the strong electron-withdrawing effect of the three fluorine atoms, which delocalize the negative charge very effectively. Tosylate and mesylate anions are also well-stabilized by resonance, but to a lesser extent than the triflate anion.

| Sulfonate Ester | Abbreviation | Relative Leaving Group Ability | Reason for Reactivity |

| Methanesulfonate | Mesylate (OMs) | Good | Resonance stabilization of the mesylate anion. |

| p-Toluenesulfonate | Tosylate (OTs) | Better | Additional resonance stabilization from the aromatic ring of the tosylate anion. |

| Trifluoromethanesulfonate | Triflate (OTf) | Excellent | Strong inductive effect of the three fluorine atoms providing superior stabilization of the triflate anion. researchgate.net |

This table provides a general comparison of the leaving group ability of common sulfonate esters.

Strategic Utility of 3 Cyclohexene 1 Methanol Methanesulfonate in Advanced Organic Synthesis

As a Chiral Synthon in Asymmetric Synthesis

The chiral nature of 3-Cyclohexene-1-methanol (B142571) Methanesulfonate (B1217627), when used in its enantiomerically pure forms, offers significant advantages in asymmetric synthesis, enabling the precise control of stereochemistry in the final products.

The absolute configuration of the stereocenters in a target molecule is crucial for its biological activity. Chiral synthons like enantiomerically pure 3-Cyclohexene-1-methanol Methanesulfonate serve as foundational units, transferring their inherent chirality to the final product. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. In palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, for instance, the stereochemical outcome can be effectively controlled. researchgate.netrsc.orgsigmaaldrich.com The choice of the chiral ligand on the palladium catalyst, in concert with the chirality of the cyclohexene (B86901) substrate, dictates the facial selectivity of the nucleophilic attack, leading to the formation of a specific enantiomer. While direct studies on this compound are not extensively documented in this specific context, the principles of AAA with similar allylic systems are well-established, suggesting its high potential for controlling absolute stereochemistry. thegoodscentscompany.comnih.gov

Beyond controlling absolute stereochemistry, this compound is instrumental in diastereoselective reactions, where the formation of one diastereomer is favored over others. The existing stereocenter and the double bond in the cyclohexene ring influence the approach of reagents to other reactive sites within the molecule.

A key diastereoselective application is in epoxidation reactions. The epoxidation of the double bond in a chiral cyclohexene derivative, directed by the existing stereocenter, can lead to the formation of a specific diastereomer of the resulting epoxide. researchgate.net This diastereoselectivity is often governed by the delivery of the oxidizing agent from the less sterically hindered face of the molecule.

| Reaction Type | Reactant(s) | Key Feature | Stereochemical Outcome |

| Asymmetric Allylic Alkylation | Chiral this compound, Nucleophile, Pd Catalyst with Chiral Ligand | Control of nucleophilic attack | High enantioselectivity |

| Diastereoselective Epoxidation | Chiral 3-Cyclohexene-1-methanol Derivative, Oxidizing Agent | Steric and electronic guidance from the existing chiral center | High diastereoselectivity |

Building Block in the Total Synthesis of Complex Natural Products

The structural framework of this compound is embedded in numerous complex natural products, making it a valuable starting material or key intermediate in their total synthesis.

The cyclohexene ring of the methanesulfonate is a versatile platform for the construction of fused and bridged polycyclic systems. One powerful strategy is the intramolecular Diels-Alder reaction, where the cyclohexene moiety can act as a dienophile. researchgate.netnih.gov By tethering a diene to the molecule, a subsequent intramolecular cycloaddition can forge a new ring system with a high degree of stereocontrol, leading to complex scaffolds found in natural products.

Furthermore, the methanesulfonate group can be displaced by an internal nucleophile to form bicyclic structures. For example, derivatives of cyclohexenylmethanol can be converted into bicyclic lactones, which are common motifs in bioactive natural products. grantome.com This type of transformation highlights the dual functionality of the molecule, where both the alkene and the leaving group participate in ring formation.

While direct participation of this compound in Ugi reactions is not prominently reported, its precursor, 3-cyclohexene-1-carbaldehyde, or derivatives can be envisioned as components in such multi-component reactions. The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly build molecular complexity.

More directly, the alkene functionality of the cyclohexene ring is primed for cycloaddition reactions. Beyond the Diels-Alder reaction, [4+2] cycloadditions with various partners can be employed to construct complex ring systems. The methanesulfonate group can serve as a handle for subsequent transformations after the cycloaddition has taken place. Tandem reactions, such as a Heck reaction followed by an allylic substitution, can also be initiated from the double bond and the leaving group, providing a streamlined approach to substituted lactams. nih.gov

Precursor to Structurally Diverse Alicyclic Compounds

The reactivity of both the double bond and the methanesulfonate group makes this compound an excellent precursor for a wide array of structurally diverse alicyclic compounds, particularly functionalized cyclohexanes. beilstein-journals.orgrsc.org

The double bond can be subjected to a variety of transformations, including dihydroxylation to form diols, such as in the synthesis of conduritols, or ozonolysis to cleave the ring and introduce new functional groups. grantome.comresearchgate.net The methanesulfonate allows for the introduction of a wide range of nucleophiles at the C-1 position, including carbon, nitrogen, oxygen, and sulfur nucleophiles, leading to a diverse set of substituted cyclohexenes. The combination of these transformations in a synthetic sequence allows for the generation of a library of alicyclic compounds from a single chiral precursor. For instance, the synthesis of the antiviral drug (-)-Oseltamivir has been achieved from cyclohexene derivatives, showcasing the importance of this scaffold in medicinal chemistry. nih.govbeilstein-journals.orgnih.gov

| Transformation | Reagents | Product Type | Notable Application |

| Dihydroxylation | OsO₄, NMO | Cyclohexanetetrols | Synthesis of Conduritols |

| Epoxidation/Ring Opening | m-CPBA, Nucleophile | Amino- or hydroxy-functionalized cyclohexanes | Synthesis of (-)-Oseltamivir |

| Nucleophilic Substitution | Various Nucleophiles (e.g., R₂CuLi, NaN₃) | Substituted Cyclohexenes | Introduction of diverse functional groups |

| Intramolecular Cyclization | Internal Nucleophile | Bicyclic Lactones | Core of bioactive molecules |

Synthesis of Substituted Cyclohexene and Cyclohexane (B81311) Derivatives

This compound serves as a versatile precursor for the synthesis of a variety of substituted cyclohexene and cyclohexane derivatives. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the C1 position of the cyclohexene ring. For instance, reaction with different nucleophiles can yield ethers, esters, and alkyl-substituted cyclohexenes.

Furthermore, the double bond in the cyclohexene ring offers a site for further functionalization, leading to the formation of saturated cyclohexane derivatives. google.comgoogle.comresearchgate.net For example, hydrogenation of the double bond can produce the corresponding substituted cyclohexane. Epoxidation of the double bond followed by ring-opening reactions can introduce two new functional groups, leading to highly functionalized cyclohexane rings. These derivatives are important building blocks in the synthesis of natural products and other complex organic molecules. google.comgoogle.com

Table 1: Synthesis of Substituted Cyclohexene Derivatives

| Nucleophile | Reagent | Product |

|---|---|---|

| Azide (B81097) | Sodium Azide (NaN₃) | 4-(azidomethyl)cyclohex-1-ene |

| Cyanide | Sodium Cyanide (NaCN) | (cyclohex-3-en-1-yl)acetonitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(phenylthiomethyl)cyclohex-1-ene |

| Amine | Ammonia (NH₃) | (cyclohex-3-en-1-yl)methanamine |

Formation of Nitrogen-Containing Heterocycles (e.g., Aminoalcohols, Aziridines)

The strategic placement of the methanesulfonate leaving group and the double bond in this compound allows for the synthesis of various nitrogen-containing heterocycles. These structures are prevalent in many biologically active compounds.

The synthesis of vicinal aminoalcohols can be achieved through a multi-step sequence. This often involves an initial epoxidation of the cyclohexene double bond, followed by a regioselective ring-opening of the epoxide with a nitrogen nucleophile, such as sodium azide. The resulting azido (B1232118) alcohol can then be reduced to the corresponding aminoalcohol. The methanesulfonate group can be retained or displaced in a subsequent step to introduce further diversity.

The formation of aziridines, which are valuable synthetic intermediates, can also be accomplished from this starting material. nih.gov A common method involves the reaction with sodium azide to form an azido-substituted cyclohexene. Subsequent treatment of the double bond with an aziridinating agent or an intramolecular cyclization strategy after modification of the double bond can lead to the formation of a fused aziridine-cyclohexane system. nih.gov Reduction of an azide followed by intramolecular cyclization is a known method for forming aziridines. nih.gov

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Target Heterocycle | Key Reagents | Intermediate |

|---|---|---|

| Aminoalcohol | 1. m-CPBA 2. NaN₃ 3. H₂/Pd | 4-(azidomethyl)-1,2-epoxycyclohexane |

| Aziridine | 1. NaN₃ 2. Br₂/H₂O 3. Base | 4-(azidomethyl)-1,2-bromocyclohexanol |

Methodologies for Functionalization and Derivatization via the Methanesulfonate Leaving Group

The methanesulfonate (mesylate) group of this compound is a highly effective leaving group, making the compound an excellent substrate for S(_N)2 reactions. This reactivity allows for the straightforward introduction of a wide range of functional groups by displacement with various nucleophiles. The efficiency of these substitution reactions is a cornerstone of the synthetic utility of this compound.

Common nucleophiles used for the derivatization include halides, cyanide, azide, thiols, and various oxygen and nitrogen nucleophiles. The choice of solvent and reaction conditions can be tailored to optimize the yield and selectivity of the desired substitution product. For example, polar aprotic solvents like DMF or DMSO are often used to facilitate S(_N)2 reactions. The resulting products, with newly installed functional groups, can then undergo further transformations, such as modifications of the cyclohexene double bond.

Table 3: Functionalization via the Methanesulfonate Leaving Group

| Nucleophile | Product Functional Group |

|---|---|

| R-COO⁻ | Ester |

| RO⁻ | Ether |

| N₃⁻ | Azide |

| CN⁻ | Nitrile |

| RS⁻ | Thioether |

| I⁻ | Iodide |

Strategic Applications in the Formation of Pharmaceutical Intermediates (without clinical context)

The cyclohexene and cyclohexane cores are structural motifs found in a multitude of pharmaceutical compounds. This compound serves as a valuable starting material for the synthesis of key intermediates for these complex molecules. pharmacompass.compharmacompass.com Its ability to be readily functionalized at both the C1 position and across the double bond provides a versatile platform for constructing highly substituted six-membered rings.

For example, this compound can be used as a precursor in the synthesis of neuraminidase inhibitors. The synthesis of such compounds often requires a densely functionalized cyclohexane ring with specific stereochemistry. Starting from this compound, a sequence of reactions including nucleophilic substitution, epoxidation, and ring-opening can be employed to install the necessary functional groups with the correct spatial orientation. The compound is a reactant used in the preparation of Cinitapride. chemicalbook.com

The strategic application of this building block allows for the efficient and convergent synthesis of advanced intermediates, which can then be elaborated into the final active pharmaceutical ingredients. The commercial availability of 3-cyclohexene-1-methanol and the straightforward conversion to its methanesulfonate enhance its appeal in process chemistry and drug development. sigmaaldrich.comthegoodscentscompany.com

Theoretical and Computational Chemistry Studies on 3 Cyclohexene 1 Methanol Methanesulfonate

Conformational Analysis of the Cyclohexene (B86901) Ring and Methanesulfonate (B1217627) Group

The reactivity and stereochemical outcome of reactions involving 3-Cyclohexene-1-methanol (B142571) Methanesulfonate are intrinsically linked to the conformational preferences of its six-membered ring and the orientation of the methanesulfonate substituent. The 3-cyclohexene ring adopts a half-chair conformation to minimize the ring strain that would be present in a planar structure. In this conformation, four of the carbon atoms are roughly in a plane, while the other two are puckered out of the plane.

For 3-substituted cyclohexenes, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. Computational and NMR studies on related 3-substituted cyclohexenes have shown that when the substituent is electronegative, such as a methoxy (B1213986) group, there is a stabilization of the conformer where the substituent is in the pseudo-axial position. cdnsciencepub.com This preference can be attributed to favorable stereoelectronic interactions, such as the anomeric effect, where there is an overlap between the π molecular orbital of the double bond and the σ* antibonding orbital of the carbon-substituent bond. cdnsciencepub.com

Given that the methanesulfonate group is highly electronegative, it is plausible that the pseudo-axial conformation of 3-Cyclohexene-1-methanol Methanesulfonate is significantly populated, if not the most stable conformer. This has important implications for its reactivity, as the orientation of the leaving group will influence the accessibility of the electrophilic carbon to incoming nucleophiles and the geometric requirements for elimination reactions.

| Conformer of this compound | Key Feature | Predicted Relative Stability |

|---|---|---|

| Pseudo-axial | Methanesulfonate group is oriented axially with respect to the approximate plane of the ring. | Potentially stabilized by stereoelectronic effects (anomeric effect). |

| Pseudo-equatorial | Methanesulfonate group is oriented equatorially. | May be favored to reduce steric hindrance. |

Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity of molecules. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgyoutube.com For a nucleophilic attack on this compound, the reaction will be governed by the interaction of the nucleophile's HOMO with the substrate's LUMO.

The LUMO of this compound is expected to have significant contributions from the atomic orbitals of the carbon atom bonded to the methanesulfonate group and the carbon atoms of the allylic system. The presence of the highly electronegative methanesulfonate group lowers the energy of the σ* orbital of the C-O bond, making this carbon atom a primary electrophilic site.

In an S_N2 reaction, the nucleophile will attack the carbon atom bearing the methanesulfonate group from the backside, leading to an inversion of configuration. The FMO analysis would show a large coefficient on this carbon in the LUMO, indicating its high electrophilicity.

Furthermore, due to the allylic nature of the substrate, an S_N2' reaction is also possible, where the nucleophile attacks the terminal carbon of the double bond. This would be reflected in the LUMO by significant coefficients on the carbon atoms of the C=C double bond. The allyl cation, a related system, has a LUMO (π₂) with large coefficients on the terminal carbons, suggesting that these are susceptible to nucleophilic attack. masterorganicchemistry.com Therefore, FMO theory predicts two potential sites for nucleophilic attack, and the preferred pathway will depend on the specific nucleophile, solvent, and reaction conditions.

| Reaction Type | Site of Nucleophilic Attack | Relevant Orbital Interaction |

|---|---|---|

| S_N2 | Carbon bonded to the methanesulfonate group | HOMO(Nucleophile) -> LUMO(Substrate) at C-OMs |

| S_N2' | Terminal carbon of the C=C double bond | HOMO(Nucleophile) -> LUMO(Substrate) at C=C |

The methanesulfonate (mesylate) group is an excellent leaving group, a property that is crucial for the facility of substitution and elimination reactions. masterorganicchemistry.com A good leaving group is a weak base, and the methanesulfonate anion is the conjugate base of the strong methanesulfonic acid. reddit.com The negative charge on the departing methanesulfonate anion is well-stabilized through resonance over the three oxygen atoms and the inductive effect of the methyl group. This high stability of the leaving group lowers the activation energy of the reaction in which it is displaced.

The activation energy for a reaction is a critical factor determining its rate. For substitution and elimination reactions, the nature of the leaving group significantly influences this energy barrier. Computational studies on related systems have quantified the effect of the leaving group on activation energies. For instance, the activation energy for an S_N2 reaction is highly dependent on the ability of the leaving group to accommodate a negative charge in the transition state.

In the context of this compound, the excellent leaving group ability of the methanesulfonate group suggests that both S_N1 and S_N2 reactions will have relatively low activation energies compared to the corresponding alcohol. For an S_N1 reaction, the departure of the leaving group is the rate-determining step, and a good leaving group is essential for the formation of the intermediate carbocation. The allylic nature of the resulting carbocation would be further stabilized by resonance, making the S_N1 pathway plausible under appropriate conditions (e.g., polar protic solvent, weak nucleophile).

For an S_N2 reaction, the leaving group departs as the nucleophile attacks. The high stability of the methanesulfonate anion facilitates this concerted process. Computational studies have shown that the activation energies for S_N2 reactions are significantly lower for substrates with good leaving groups like tosylates and mesylates compared to halides. mit.edu

Mechanistic Pathways Elucidation

Computational chemistry allows for the detailed study of reaction mechanisms by locating and characterizing the transition state structures for competing pathways. For this compound, the primary reaction pathways are S_N1, S_N2, E1, and E2.

S_N1 and E1 Pathways: These reactions proceed through a common carbocation intermediate. The rate-determining step is the formation of this carbocation. Transition state calculations for the S_N1/E1 pathway would focus on the energy required to break the C-OMs bond to form the allylic carbocation. The geometry of the transition state would resemble the carbocation. The allylic nature of the substrate provides resonance stabilization to the carbocation, which would be reflected in a lower calculated activation energy compared to a saturated analogue. youtube.com

S_N2 Pathway: The S_N2 transition state involves the simultaneous formation of the new bond with the nucleophile and the breaking of the bond with the leaving group. Computational modeling of the S_N2 transition state for this compound would show a pentacoordinate carbon atom with the nucleophile and the leaving group in apical positions of a trigonal bipyramidal geometry. The calculated activation energy for this pathway is sensitive to steric hindrance around the reaction center.

E2 Pathway: The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, the C=C double bond forms, and the leaving group departs. For this compound, there are several possible protons that could be removed, leading to different alkene products. The E2 pathway requires an anti-periplanar arrangement of the proton being removed and the leaving group. Transition state calculations would be crucial to determine which E2 pathway is favored by calculating the activation energies for the removal of each accessible anti-periplanar proton.

By calculating the activation energies (ΔG‡) for each of these transition states, a direct comparison of the kinetic feasibility of each pathway can be made. researchgate.net

| Reaction Pathway | Key Feature of Transition State | Factors Influencing Activation Energy |

|---|---|---|

| S_N1 | Formation of a resonance-stabilized allylic carbocation. | Leaving group ability, solvent polarity. |

| S_N2 | Pentacoordinate carbon with backside attack of the nucleophile. | Steric hindrance, nucleophile strength, leaving group ability. |

| E1 | Formation of a resonance-stabilized allylic carbocation. | Leaving group ability, solvent polarity, base strength. |

| E2 | Concerted removal of a proton and departure of the leaving group (anti-periplanar geometry favored). | Base strength, steric hindrance, leaving group ability. |

In many cases, substitution and elimination reactions are in competition. youtube.com Computational modeling is an invaluable tool for understanding and predicting the outcome of such competing reaction channels. For this compound, the competition between S_N2 and E2 reactions is particularly relevant, especially with strong, basic nucleophiles. masterorganicchemistry.com

Computational studies can model the entire reaction energy profile for both the S_N2 and E2 pathways. researchgate.net This involves calculating the energies of the reactants, transition states, and products for each channel. The difference in the calculated activation energies for the S_N2 and E2 transition states (ΔΔG‡ = ΔG‡(E2) - ΔG‡(S_N2)) can predict the product ratio. A lower activation energy for the E2 pathway would suggest that elimination is the major reaction, while a lower activation energy for the S_N2 pathway would favor substitution.

Factors that influence this competition, such as the nature of the nucleophile/base, the solvent, and temperature, can be explicitly included in the computational models. For example, the steric bulk of the nucleophile/base can be modeled to see its effect on the relative activation energies of the S_N2 and E2 pathways. Bulkier bases are known to favor elimination. leah4sci.com Solvation effects can be modeled using implicit or explicit solvent models to provide a more accurate picture of the reaction in solution.

By systematically varying these parameters in the computational model, a detailed understanding of the factors that govern the competition between substitution and elimination for this compound can be achieved, providing predictive power for designing synthetic routes that favor the desired product.

Solvation Effects in Reaction Energetics

In computational chemistry, the choice of solvent model is critical for accurately predicting reaction energetics in solution. The interaction between the solute and the solvent can significantly alter the energies of reactants, transition states, and products, thereby influencing reaction rates and equilibria. For a molecule like this compound, which contains both polar (methanesulfonate group) and nonpolar (cyclohexene ring) moieties, solvation effects are expected to be pronounced, particularly in reactions involving charge separation or charge delocalization.

Theoretical studies on the reaction energetics of similar allylic methanesulfonates often employ a combination of implicit and explicit solvation models to capture the complex solvent-solute interactions.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. tum.de Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). youtube.comyoutube.com These models are computationally efficient and are well-suited for calculating the bulk electrostatic effects of the solvent on the solute. tum.de For instance, in a hypothetical S(_N)2 reaction of this compound with a nucleophile, an implicit solvent model would account for the stabilization of the charged nucleophile and the developing charge on the leaving group in the transition state.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. rsc.org This method allows for the explicit description of specific solute-solvent interactions, such as hydrogen bonding. rsc.org For this compound, explicit solvent molecules (e.g., water or methanol) could form hydrogen bonds with the oxygen atoms of the methanesulfonate group, which would not be fully captured by an implicit model alone. However, the computational cost of explicit solvation models is significantly higher. tum.de

The impact of different solvation models on the calculated activation energy ((\Delta E^\ddagger)) and reaction energy ((\Delta E_{rxn})) for a hypothetical reaction of this compound is illustrated in the table below. The data is hypothetical and serves to demonstrate the expected trends based on computational studies of similar systems.

| Solvation Model | Dielectric Constant (ε) | (\Delta E^\ddagger) (kcal/mol) | (\Delta E{rxn}) (kcal/mol) |

| Gas Phase | 1 | 30.5 | -5.2 |

| Implicit (PCM) - Toluene | 2.4 | 26.8 | -7.8 |

| Implicit (SMD) - Acetonitrile | 37.5 | 22.1 | -12.5 |

| Hybrid (1 H(_2)O) + PCM | 78.4 | 20.8 | -14.1 |

| Hybrid (3 H(_2)O) + PCM | 78.4 | 19.5 | -15.3 |

This table is generated for illustrative purposes and does not represent experimental data.

As the polarity of the solvent increases, both the activation energy and the reaction energy are generally lowered due to better stabilization of the charged transition state and products. The inclusion of explicit solvent molecules further refines these energies by accounting for specific hydrogen bonding interactions.

Spectroscopic Property Simulations for Structural Elucidation (Focus on methodology, not specific data)

Computational simulations of spectroscopic properties are a powerful tool for the structural elucidation of organic molecules. fiveable.me By comparing theoretically predicted spectra with experimental data, chemists can confirm or refute proposed structures. The primary methods for these simulations are based on quantum mechanical calculations, particularly Density Functional Theory (DFT). iaea.orgnih.gov

Methodology for Simulating NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural analysis in organic chemistry. docbrown.info The simulation of ¹H and ¹³C NMR spectra involves the calculation of chemical shifts and spin-spin coupling constants.

Geometry Optimization: The first step is to obtain an accurate 3D structure of this compound. This is typically achieved through geometry optimization using a suitable level of theory, such as B3LYP with a basis set like 6-31G(d). mdpi.com

Chemical Shift Calculation: The optimized geometry is then used to calculate the magnetic shielding tensors for each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). docbrown.info

Solvent Effects: As chemical shifts are sensitive to the solvent environment, implicit solvation models (like PCM) are often included in the calculations to provide more accurate predictions. mdpi.com

Methodology for Simulating Vibrational (IR) Spectra: Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The simulation of an IR spectrum involves the calculation of vibrational frequencies and their corresponding intensities.

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. youtube.com This calculation provides a set of normal vibrational modes and their frequencies.

Harmonic Approximation and Scaling: The initial frequency calculations are typically performed under the harmonic approximation, which can lead to systematic overestimation of the vibrational frequencies. To improve agreement with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)). mdpi.com

By simulating the NMR and IR spectra of potential isomers or reaction products of this compound, it is possible to predict their spectroscopic signatures. These simulated spectra can then be compared with experimentally obtained data to provide strong evidence for the correct chemical structure. This approach is particularly valuable when dealing with complex molecules where spectral interpretation is non-trivial. orientjchem.orgresearchgate.net

Derivatization and Analogues of 3 Cyclohexene 1 Methanol Methanesulfonate

Synthesis of Ether and Ester Analogues from 3-Cyclohexene-1-methanol (B142571)

The parent alcohol, 3-Cyclohexene-1-methanol, serves as a key starting material for the synthesis of ether and ester derivatives.

Ether Analogues: The Williamson ether synthesis is a classic and versatile method for preparing ethers. byjus.commasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide or another good leaving group in an SN2 reaction. byjus.commasterorganicchemistry.comkhanacademy.org In the context of 3-Cyclohexene-1-methanol, it can be converted to its corresponding alkoxide using a strong base like sodium hydride. khanacademy.orglibretexts.org This alkoxide can then react with various alkyl halides to yield a range of 3-cyclohexenylmethyl ethers. For the synthesis to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. byjus.commasterorganicchemistry.com

Ester Analogues: Esterification of 3-Cyclohexene-1-methanol can be achieved through several methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common approach for forming esters. masterorganicchemistry.com This reaction is an equilibrium process, and conditions can be optimized to favor ester formation. masterorganicchemistry.com Alternatively, more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides, can be used to achieve a more rapid and often irreversible esterification. A study on the esterification of cyclohexene (B86901) with acetic acid demonstrated that the reaction proceeds efficiently over an Amberlyst 15 catalyst. rsc.org This method could be adapted for 3-Cyclohexene-1-methanol to produce the corresponding acetate (B1210297) ester.

| Reaction Type | Reactants | Product Class | Key Conditions |

| Williamson Ether Synthesis | 3-Cyclohexene-1-methanol, Strong Base (e.g., NaH), Alkyl Halide (R-X) | 3-Cyclohexenylmethyl Ether | Anhydrous solvent (e.g., THF, DMF). byjus.com |

| Fischer Esterification | 3-Cyclohexene-1-methanol, Carboxylic Acid (R-COOH) | 3-Cyclohexenylmethyl Ester | Acid catalyst (e.g., H₂SO₄), often with removal of water. masterorganicchemistry.com |

| Acylation | 3-Cyclohexene-1-methanol, Acyl Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O) | 3-Cyclohexenylmethyl Ester | Often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). |

Exploration of Other Sulfonate Esters (e.g., Tosylates, Trifluoromethanesulfonates) with the 3-Cyclohexene-1-methanol Moiety

The hydroxyl group of 3-Cyclohexene-1-methanol can be converted into various sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions. chemistrysteps.com Besides the methanesulfonate (B1217627) (mesylate) group, tosylates and trifluoromethanesulfonates (triflates) are commonly employed. chemistrysteps.com These are prepared by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride for tosylates) or anhydride (e.g., trifluoromethanesulfonic anhydride for triflates), typically in the presence of a base like pyridine.

The choice of sulfonate ester can significantly influence the reactivity of the resulting compound due to differences in leaving group ability. The effectiveness of a leaving group is related to the stability of the anion that is formed. brainly.combrainly.com For sulfonate esters, this stability is conferred by resonance delocalization of the negative charge over the sulfonyl group's oxygen atoms. brainly.combrainly.com

The order of leaving group ability is generally accepted as: Triflate > Tosylate > Mesylate brainly.com

The superior leaving group ability of the triflate anion is attributed to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which further stabilizes the negative charge. brainly.com While both tosylates and mesylates are excellent leaving groups, the tosylate anion has slightly more resonance stabilization due to the presence of the phenyl ring. brainly.com

| Sulfonate Ester | Abbreviation | Reagent for Synthesis | Relative Leaving Group Ability |

| Methanesulfonate | OMs | Methanesulfonyl chloride | Good |

| p-Toluenesulfonate | OTs | p-Toluenesulfonyl chloride | Very Good brainly.com |

| Trifluoromethanesulfonate | OTf | Trifluoromethanesulfonic anhydride or Trifluoromethanesulfonyl chloride | Excellent brainly.compearson.com |

Preparation of Unsaturated Halides and Nitriles via Substitution Reactions

The methanesulfonate group of 3-Cyclohexene-1-methanol methanesulfonate is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. chemistrysteps.com

Unsaturated Halides: The synthesis of unsaturated halides such as 4-(halomethyl)cyclohexenes can be readily achieved by reacting this compound with a halide ion source. This SN2 reaction involves the displacement of the mesylate group by a halide nucleophile (e.g., Cl⁻, Br⁻, I⁻). The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or DMF to promote the SN2 pathway. The use of sodium iodide in acetone (Finkelstein reaction) is a particularly effective method for preparing the corresponding iodo-derivative.

Unsaturated Nitriles: Similarly, the synthesis of unsaturated nitriles, such as 4-(cyanomethyl)cyclohexene, can be accomplished by reacting this compound with a cyanide salt, like sodium or potassium cyanide. chemguide.co.uk This reaction also proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile. chemguide.co.ukyoutube.com The reaction is typically performed in an ethanolic solution under reflux. chemguide.co.uk The introduction of the nitrile group is a valuable synthetic transformation as it can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

| Target Compound | Nucleophile | Reagent Source | Typical Conditions |

| 4-(Bromomethyl)cyclohexene | Bromide (Br⁻) | Sodium Bromide (NaBr) | Polar aprotic solvent (e.g., DMF) |

| 4-(Iodomethyl)cyclohexene | Iodide (I⁻) | Sodium Iodide (NaI) | Acetone (Finkelstein reaction) |

| 4-(Cyanomethyl)cyclohexene | Cyanide (CN⁻) | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Ethanol (B145695), heat under reflux. chemguide.co.uk |

Functionalization of the Cyclohexene Double Bond in the Methanesulfonate Scaffold

The carbon-carbon double bond in the cyclohexene ring of this compound offers another site for chemical modification, allowing for the synthesis of a variety of saturated and functionalized analogues.

Catalytic hydrogenation can be used to reduce the double bond of the cyclohexene ring, yielding the corresponding saturated cyclohexylmethanolderivative. youtube.com This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comyoutube.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. youtube.com The hydrogenation reaction is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. youtube.com This process converts the unsaturated scaffold into its saturated counterpart, cyclohexylmethanol methanesulfonate.

The double bond is susceptible to various oxidation reactions, leading to the formation of epoxides and diols.